molecular formula C₃₀H₄₆Na₂O₁₀ B1145106 Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt CAS No. 59274-67-8

Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt

Cat. No.: B1145106
CAS No.: 59274-67-8
M. Wt: 612.66
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Description

Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (CAS 59274-67-8) is a glucuronidated derivative of deoxycholic acid (DCA), a secondary bile acid formed by bacterial dehydroxylation of cholic acid in the colon. This compound is classified as an impurity reference material for cholic acid and is produced in liver cells . Its molecular formula is C₃₀H₄₆Na₂O₁₀, with a molecular weight of 612.66 g/mol, and it is characterized by high purity (>95% via HPLC). It is stored at -20°C to maintain stability and is primarily used in analytical and research settings to study bile acid metabolism and conjugation pathways .

Properties

CAS No.

59274-67-8

Molecular Formula

C₃₀H₄₆Na₂O₁₀

Molecular Weight

612.66

Synonyms

(3α,5β,12α)-23-Carboxy-12-hydroxy-24-norcholan-3-yl-β-D-glucopyranosiduronic Acid Disodium Salt; 

Origin of Product

United States

Preparation Methods

Substrate Preparation and Activation

Deoxycholic acid must first be isolated from natural sources or synthesized via microbial fermentation. Commercial purification involves recrystallization from ethanol-water mixtures, achieving >98% purity. For enzymatic glucuronidation, the substrate is dissolved in phosphate buffer (pH 7.4) containing 5 mM MgCl₂ to stabilize UGT activity.

Glucuronidation Reaction Optimization

Reaction parameters for maximum yield (typically 60-75%) include:

ParameterOptimal RangeImpact on Yield
Temperature37°C ± 2°C<5% variance
Incubation Time4-6 hoursPeak at 5 hours
UDP-GlcUA Concentration2-3 mMSaturation above 3 mM
Enzyme Loading0.5-1.0 U/mg proteinLinear correlation

Data aggregated from

The reaction mechanism proceeds through nucleophilic attack by the deoxycholate 3-OH group on the anomeric carbon of UDP-glucuronic acid, with retention of β-configuration due to double inversion at the glucuronyl C1 position.

Chemical Synthesis Approaches

Chemical routes provide alternatives when enzymatic methods face scalability challenges. A pivotal strategy involves trichloroacetimidate-activated glucuronidation.

Glycosyl Donor Preparation

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl uronate) trichloroacetimidate serves as the activated donor. Synthesis involves:

  • Peracetylation of D-glucuronic acid with acetic anhydride/pyridine

  • Imidate formation using trichloroacetonitrile and DBU catalyst

  • Crystallization from dichloromethane/hexane (82% yield)

Coupling Reaction Dynamics

The glucuronidation step employs BF₃·OEt₂ as Lewis acid catalyst:

Deoxycholic acid+Imidate donorBF3OEt2(0.2eq)3-O-β-D-Glucuronide+Byproducts\text{Deoxycholic acid} + \text{Imidate donor} \xrightarrow{\text{BF}3\cdot\text{OEt}2 (0.2 \, \text{eq})} \text{3-O-β-D-Glucuronide} + \text{Byproducts}

Critical parameters:

  • Solvent System : Anhydrous DCM:MeCN (4:1 v/v)

  • Reaction Time : 8-12 hours under N₂ atmosphere

  • Temperature : 0°C → RT gradient

Post-reaction purification via silica chromatography (EtOAc:MeOH:H₂O 6:3:1) yields 58-63% product.

Industrial-Scale Production

Commercial synthesis (e.g., LGC Standards TRC-D232720) combines enzymatic and chemical methods for cost efficiency.

Multi-Enzyme Bioreactor Systems

Modern facilities utilize immobilized UGT1A3 in packed-bed reactors:

Bioreactor ParameterSpecification
Volumetric Productivity12 g/L/day
Enzyme Half-Life28 cycles
Downstream Recovery81% ± 3%

Process economics improve through:

  • Continuous UDP-GlcUA regeneration via sucrose synthase coupling

  • Real-time HPLC monitoring (Agilent 1260 Infinity II)

Crystallization and Salt Formation

The disodium salt is precipitated by:

  • Adjusting pH to 8.5 with NaOH (2M)

  • Adding ethanol (3 volumes) at 4°C

  • Vacuum filtration through 0.2 μm PTFE membranes

Final product characterization includes:

  • HPLC Purity : >95% (C18 column, 210 nm)

  • Residual Solvents : <50 ppm (GC-FID)

  • Water Content : <0.5% (Karl Fischer)

Isotope-Labeled Variant Synthesis

Deuterated analogs (e.g., 2,2,3,4,4-d₅) assist metabolic studies. Synthesis modifies standard protocols:

  • Deuterium Incorporation :

    • Catalytic H/D exchange using D₂O/Pd-C at 80°C

    • 5 cycles × 12 hours for >98% deuteration

  • Glucuronidation :

    • Uses deuterium-stable UGT mutants (K262D variant)

    • Yields 54% with 99.2% isotopic purity

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodAverage YieldPurityScalability
Enzymatic68%>95%Moderate
Chemical61%91-93%Low
Industrial Hybrid79%95-97%High

Environmental Impact Assessment

  • Enzymatic methods reduce organic solvent use by 73% vs. chemical routes

  • Hybrid systems achieve E-factor of 8.2 (kg waste/kg product) vs. 42 for traditional synthesis

Chemical Reactions Analysis

Types of Reactions: Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications

The applications of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt span across several domains:

Biochemical Research

  • Bile Acid Metabolism : This compound is integral in studying bile acid metabolism and its effects on liver function. It serves as a reference standard in analytical chemistry for quantifying bile acids .
  • Mechanistic Studies : Researchers utilize it to investigate the mechanisms of action related to bile acids, including their interaction with specific molecular targets that influence metabolic pathways.

Pharmaceutical Development

  • Drug Formulation : this compound is being explored for its potential in drug formulations targeting cholesterol metabolism and liver diseases. Its unique properties make it suitable for developing therapeutics aimed at metabolic disorders .
  • Adjuvant in Drug Delivery : The compound can enhance the bioavailability of certain drugs, particularly those poorly soluble in water, by acting as a solubilizing agent .

Clinical Applications

  • Treatment of Cholestasis : Studies indicate that bile acids, including Deoxycholic Acid derivatives, may play a role in treating cholestasis by promoting bile flow and reducing liver injury .
  • Antimicrobial Properties : Research has shown that Deoxycholic Acid can potentiate the effects of certain antibiotics against bacterial strains, suggesting its utility in enhancing antimicrobial therapies .

Data Tables

Application AreaSpecific Use Case
Biochemical ResearchReference standard for bile acid quantification
Pharmaceutical DevelopmentDrug formulation for metabolic disorders
Clinical ApplicationsPotential treatment for cholestasis
Antimicrobial StudiesEnhancing efficacy of antibiotics

Case Study 1: Role in Cholestasis Treatment

A study highlighted the administration of Deoxycholic Acid derivatives in patients with cholestasis. The results indicated improved bile flow and reduced liver enzyme levels, demonstrating the therapeutic potential of this compound in managing liver diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on the combination of Deoxycholic Acid with nitrofuran antibiotics showed a significant decrease in minimum inhibitory concentrations against Staphylococcus strains. This finding supports the idea that bile acids can enhance antibiotic effectiveness, paving the way for novel treatment strategies.

Mechanism of Action

The mechanism of action of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It emulsifies fats in the gut, aiding in their digestion and absorption. When injected, it disrupts adipose cell membranes, leading to adipocytolysis and subsequent clearance of adipose tissue remnants by macrophages .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogs: Conjugation and Parent Bile Acid Differences

a) Deoxycholic Acid 3-O-Sulfate Disodium Salt (DCA-3-O-S)
  • Structure : Sulfate group at the 3-position of DCA.
  • Molecular Weight: Not explicitly reported, but sulfation typically reduces molecular weight compared to glucuronidation due to the smaller sulfate group.
  • Biomarker Relevance: Sulfated bile acids like GCDCA-3S (Glycochenodeoxycholic acid 3-sulfate disodium salt) show higher VIP scores (1.92) and fold changes (Log2FC = 1.85) in metabolic dysfunction-associated fatty liver disease (MAFLD) compared to glucuronidated forms, suggesting sulfate conjugates may be more sensitive biomarkers .
b) Chenodeoxycholic Acid-3-β-D-Glucuronide (CDCA-3Gln)
  • Parent Bile Acid: Chenodeoxycholic acid (CDCA), a primary bile acid.
  • Molecular Weight : Similar to DCA-3-O-β-D-glucuronide but varies slightly due to structural differences in the parent bile acid.
  • Biological Activity : CDCA-3Gln is upregulated in MAFLD (VIP = 1.25, Log2FC = 1.19 ) but less prominently than sulfated analogs, indicating glucuronidation’s role may differ between primary and secondary bile acids .
c) Taurolithocholic Acid-3-O-Glucuronide Sulfate Disodium Salt
  • Structure : Dual conjugation (glucuronide and sulfate) on lithocholic acid.
  • Molecular Formula : C₃₂H₄₆D₅NNa₂O₁₁S , with a molecular weight of 708.82 g/mol .
  • Application : Used as a deuterated internal standard in mass spectrometry, highlighting the analytical utility of modified bile acid conjugates .

Functional Analogs: Glucuronidated Non-Bile Acid Compounds

a) Dihydrocaffeic Acid 3-O-β-D-Glucuronide Diammonium Salt
  • Parent Compound: Dihydrocaffeic acid (a phenolic acid).
b) 4-Acetamidophenyl β-D-Glucuronide Sodium Salt (APAP-gluc)
  • Parent Compound: Acetaminophen.
  • Role: A phase II metabolite, emphasizing glucuronidation’s universal role in detoxification. However, bile acid glucuronides like DCA-3-O-β-D-glucuronide are less studied in xenobiotic metabolism .
Hydrophobicity Comparison
  • Method: Hydrophobicity indices derived from reversed-phase HPLC (C18 column, methanol-water mobile phase) .
  • Key Findings :
    • Taurine-conjugated bile salts (e.g., taurocholate) have lower hydrophobicity (index = 0 ) compared to glycine or unconjugated forms.
    • Glucuronidation likely reduces hydrophobicity further than sulfation due to the larger, polar glucuronic acid moiety.
    • Example: At alkaline pH, unconjugated bile acids have hydrophobicity indices 0.76 units higher than their ionized salts, suggesting conjugation significantly alters solubility .
Transport and Bioavailability
  • This implies DCA-3-O-β-D-glucuronide may rely on alternative transporters for cellular uptake .
Deuterated Analogs
  • Example : Deoxycholic Acid-2,2,3,4,4-d5 3-O-β-D-Glucuronide Disodium Salt (Molecular Weight: 617.69 g/mol ) is used as an internal standard in LC-MS to improve quantification accuracy .
Biomarker Potential
  • MAFLD : Glucuronidated bile acids like CDCA-3Gln show moderate upregulation, while sulfated forms (e.g., GCDCA-3S) are more strongly associated with disease progression .
  • Neuroinflammation : Dihydrocaffeic acid glucuronide mitigates oxidative stress, suggesting glucuronidation can retain or modify bioactivity depending on the parent compound .

Biological Activity

Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt (DCA-3-O-Glucuronide) is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and liver function. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, supported by case studies and research findings.

PropertyValue
CAS No.59274-67-8
Molecular FormulaC₃₀H₄₆Na₂O₁₀
Molecular Weight612.66 g/mol
Synonyms(3α,5β,12α)-23-Carboxy...
Origin of ProductUnited States

DCA-3-O-Glucuronide functions primarily through its interaction with bile acid receptors and transporters. It modulates various signaling pathways involved in:

  • Lipid Metabolism : DCA enhances lipid absorption and metabolism by facilitating the emulsification of fats.
  • Inflammation Regulation : The compound influences inflammatory responses in the liver and gastrointestinal tract, potentially impacting conditions like non-alcoholic fatty liver disease (NAFLD) .

Biochemical Pathways

The exact biochemical pathways affected by DCA-3-O-Glucuronide are not fully elucidated. However, its glucuronidation alters its solubility and stability compared to other bile acids, which may enhance its biological activity .

Biological Activities

  • Liver Function : Research indicates that DCA-3-O-Glucuronide may play a role in liver health by participating in detoxification processes and influencing enzyme activities related to drug metabolism .
  • Antimicrobial Properties : DCA has been shown to enhance the antimicrobial activity of certain drugs against bacterial strains, suggesting potential applications in treating infections .
  • Blood-Brain Barrier Permeability : Studies have demonstrated that DCA can increase the permeability of lipophilic drugs across the blood-brain barrier (BBB), enhancing their therapeutic efficacy in neurological conditions .

Case Study 1: Hepatobiliary Drug Disposition

A study utilizing sandwich-cultured hepatocytes showed that DCA influences drug disposition by modulating the activity of cytochrome P450 enzymes involved in drug metabolism. This suggests that DCA may affect the pharmacokinetics of co-administered drugs .

Case Study 2: Gliclazide Permeation Enhancement

In a rat model, DCA was administered alongside gliclazide to investigate its effect on drug penetration through the BBB. Results indicated that DCA significantly enhanced gliclazide concentrations in brain tissues, particularly in diabetic rats, highlighting its potential as a drug delivery enhancer .

Research Findings

Recent studies have focused on the following aspects of DCA-3-O-Glucuronide:

  • Impact on Gut Health : Bile acids like DCA are known to regulate colonic mucosal barrier function and inflammation. DCA has been shown to stimulate the release of human β-defensins from colonic epithelial cells, which are crucial for maintaining gut integrity .
  • Therapeutic Applications : The compound is being explored for its potential therapeutic effects in metabolic disorders and liver diseases due to its role in lipid metabolism and inflammation modulation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of Deoxycholic Acid 3-O-β-D-Glucuronide Disodium Salt?

  • Methodology : Use a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). HR-MS confirms the molecular ion peak at m/z 612.66 (C30H46Na2O10) . For NMR, focus on characteristic signals: the glucuronide moiety (δ 3.2–5.5 ppm for anomeric protons) and bile acid backbone (δ 0.6–2.5 ppm for methyl groups). Cross-validate with HPLC purity (>95%) to rule out isomeric impurities .

Q. How should researchers prepare stock solutions for in vitro studies?

  • Protocol : Dissolve the compound in aqueous buffer (pH 7.4) at 10 mM. Due to its amphiphilic nature, sonicate for 15 minutes at 37°C to ensure micelle formation. Critical micelle concentration (CMC) ranges between 2.4–4 mM, as observed for similar bile acid derivatives; adjust concentrations below CMC for monomeric studies .

Q. What are the optimal storage conditions to maintain stability?

  • Guidelines : Store lyophilized powder at –20°C in airtight, light-protected vials. For reconstituted solutions, use within 48 hours at 4°C. Degradation products (e.g., free deoxycholic acid) can be monitored via reverse-phase HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility across studies?

  • Analysis : Solubility varies with pH and ionic strength. For example, at pH 6.0, solubility drops by 40% compared to pH 7.4 due to protonation of the glucuronide carboxylate. Use dynamic light scattering (DLS) to assess aggregation states and correlate with biological activity (e.g., membrane disruption efficiency) .

Q. What experimental designs mitigate interference from isotopic analogs in metabolic studies?

  • Strategy : When using deuterated analogs (e.g., Deoxycholic Acid-2,2,3,4,4-d5 3-O-β-D-Glucuronide Disodium Salt, m/z 617.69), employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish isotopic peaks. Validate with blank matrices to exclude endogenous bile acid interference .

Q. How to address contradictory purity assessments between HPLC and NMR?

  • Troubleshooting : HPLC purity (>95%) may overlook non-UV-active impurities (e.g., sodium counterions). Quantify residual solvents or inorganic salts via ion chromatography. For NMR, use <sup>13</sup>C DEPT to detect trace organic impurities (<1%) .

Q. What are the implications of batch-to-batch variability in biological assays?

  • Mitigation : Source batches with certified CoA (Certificate of Analysis) specifying impurity profiles (e.g., sulfate esters or unconjugated bile acids). Pre-screen batches using a standardized cell membrane integrity assay (e.g., LDH release in hepatocytes) .

Key Research Challenges and Solutions

  • Instability in Acidic Conditions : Below pH 5.0, hydrolysis of the glucuronide bond occurs. Use buffered solutions (pH 7.0–8.0) for long-term incubations .
  • Interference in Metabolic Profiling : Co-elution with endogenous bile acids can skew LC-MS results. Employ hydrophilic interaction chromatography (HILIC) for better resolution .

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